molecular formula C9H8ClNO3 B14593874 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol CAS No. 61131-70-2

4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol

Cat. No.: B14593874
CAS No.: 61131-70-2
M. Wt: 213.62 g/mol
InChI Key: KBTKCYSEPDVMJB-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a phenolic hydroxyl group (-OH) attached to a benzene ring, along with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol typically involves a nitroaldol reaction, which is a variant of the Henry reaction. The process begins with the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a basic catalyst such as butylamine. The reaction conditions usually involve sonication at elevated temperatures to ensure complete conversion of the aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Purification methods like recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol are commonly employed .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom can influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol can be compared with other nitroalkenes and phenolic compounds:

    Phenyl-2-nitropropene: Similar structure but lacks the chlorine and hydroxyl groups.

    4-Nitro-2-(prop-2-en-1-yl)phenol: Similar structure but lacks the chlorine atom.

    4-(prop-2-en-1-yl)phenol: Lacks both the nitro and chlorine groups.

Properties

CAS No.

61131-70-2

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

4-chloro-2-(2-nitroprop-1-enyl)phenol

InChI

InChI=1S/C9H8ClNO3/c1-6(11(13)14)4-7-5-8(10)2-3-9(7)12/h2-5,12H,1H3

InChI Key

KBTKCYSEPDVMJB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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